molecular formula C24H29NO2 B3516092 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide

1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide

Cat. No.: B3516092
M. Wt: 363.5 g/mol
InChI Key: XSMXFGNEKPFTES-UHFFFAOYSA-N
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Description

1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring, a phenyl group, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentane ring and the phenyl group. The oxane moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The oxane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-phenylcyclopentane-1-carboxamide: Lacks the oxane moiety, resulting in different chemical properties.

    N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness

1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide is unique due to the presence of both the phenyl and oxane moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

1-phenyl-N-[(4-phenyloxan-4-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c26-22(24(13-7-8-14-24)21-11-5-2-6-12-21)25-19-23(15-17-27-18-16-23)20-9-3-1-4-10-20/h1-6,9-12H,7-8,13-19H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMXFGNEKPFTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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